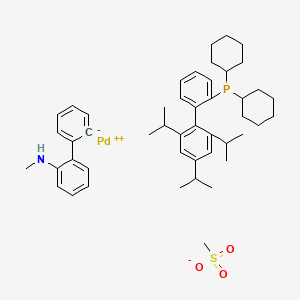
XPhos钯环第4代
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XPhos Palladacycle Gen. 4 is a palladium precatalyst that has been used in various chemical reactions . It is also known as t-BuXphos Palladacycle Gen. 4 . The precatalyst has been used for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .
Synthesis Analysis
The synthesis of XPhos Palladacycle Gen. 4 involves several steps and is a complex process . The third generation Buchwald precatalysts with XPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of Pd (ABP) (XPhos) (OMs) was studied by NMR, and the X-ray structures of two isomers were determined .
Molecular Structure Analysis
The molecular formula of XPhos Palladacycle Gen. 4 is C47H64NO3PPdS . The InChI key is HCFUQXFUHNOJLY-UHFFFAOYSA-M . The structure of XPhos Palladacycle Gen. 4 is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
XPhos Palladacycle Gen. 4 has been used as a precatalyst in various chemical reactions . For example, it has been used for the N-arylation of amino acid esters with aryl triflates . It may also be used to catalyze the conversion of aryl halides to phenols . Furthermore, it has been used in cross-coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of XPhos Palladacycle Gen. 4 is 860.5 g/mol . The melting point is 150 °C .
科学研究应用
- XPhos Pd G3 serves as an efficient catalyst for various C–C cross-coupling reactions. These include Suzuki-Miyaura, Heck, and Sonogashira couplings, which are essential for constructing complex organic molecules .
- XPhos Pd G3 facilitates the cyanation of heterocyclic halides, enabling the introduction of cyano groups into diverse heterocycles .
- The complex is effective in C-N bond-forming reactions, including amination and cyclization processes .
- XPhos Pd G3 enables the borylation of aryl chlorides, a crucial step in the synthesis of organoboron compounds .
- Researchers have successfully employed XPhos Pd G3 in a microwave-assisted direct heteroarylation of ketones. This method allows the direct coupling of ketones with heteroaryl halides .
- XPhos Pd G3 has been utilized in a one-pot, modular approach to functionalize ketones. It promotes the Buchwald-Hartwig amination of ketones, leading to diverse products .
Cross-Coupling Reactions
Cyanation of Heterocyclic Halides
Amination and Cyclization Reactions
Boration of Aryl Chlorides
Direct Heteroarylation of Ketones
Functionalization of Ketones
作用机制
Target of Action
XPhos Palladacycle Gen. 4, also known as dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+), is a palladium-based precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
The compound acts as a catalyst in cross-coupling reactions . It facilitates the formation of the active catalytic species and provides accurate control of the ligand to palladium ratio . This results in lower catalyst loadings, shorter reaction times, and efficient formation of the desired products .
Biochemical Pathways
The primary biochemical pathway influenced by XPhos Palladacycle Gen. 4 is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the construction of C-C bonds . The compound’s action can lead to the formation of diverse cyanides or otherwise called nitriles .
Result of Action
The result of XPhos Palladacycle Gen. 4’s action is the efficient and selective formation of C-C and C-N bonds . This is crucial in the synthesis of complex organic compounds, including pharmaceuticals and biomolecules .
Action Environment
The efficacy and stability of XPhos Palladacycle Gen. 4 can be influenced by various environmental factors. For instance, it is known to be bench-stable and soluble in most organic solvents , suggesting that the choice of solvent can impact its catalytic activity. Additionally, reaction conditions such as temperature and pressure may also affect the compound’s performance .
未来方向
属性
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFUQXFUHNOJLY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H64NO3PPdS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)


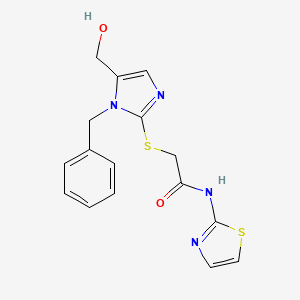
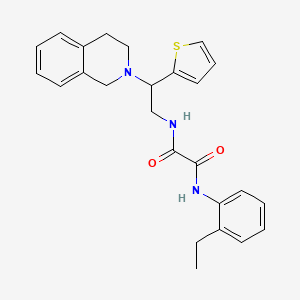
![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

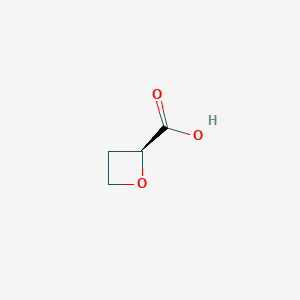
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)
![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
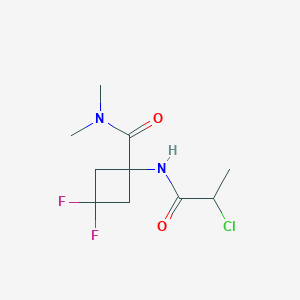
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)
